(5-Bromo-3-methoxypyrazin-2-yl)methanol
Description
(5-Bromo-3-methoxypyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine core substituted with bromo (position 5), methoxy (position 3), and hydroxymethyl (position 2) groups. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. The hydroxymethyl group provides a site for further functionalization, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
(5-bromo-3-methoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6-4(3-10)8-2-5(7)9-6/h2,10H,3H2,1H3 |
InChI Key |
OUURKWNYIVSUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methoxypyrazin-2-yl)methanol typically involves the bromination of 3-methoxypyrazine followed by a reduction reaction to introduce the methanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-3-methoxypyrazin-2-yl)methanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methoxypyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-3-methoxypyrazine-2-carboxylic acid.
Reduction: 5-Bromo-3-methoxypyrazine.
Substitution: 5-Amino-3-methoxypyrazin-2-yl)methanol, 5-Thio-3-methoxypyrazin-2-yl)methanol.
Scientific Research Applications
(5-Bromo-3-methoxypyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methoxypyrazin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4)
Structural Differences :
- Core Ring : Pyridine (one nitrogen) vs. pyrazine (two nitrogens).
- Substituent Positions : Bromo at position 5, methoxy at 2, and hydroxymethyl at 3 in the pyridine analog vs. bromo at 5, methoxy at 3, and hydroxymethyl at 2 in the target compound.
Physicochemical Properties :
- Molecular Formula: Pyridine analog (C₇H₈BrNO₂, MW 218.05) vs. pyrazine derivative (C₆H₆BrN₂O₂, estimated MW 234.04).
- Electronic Effects : The pyridine analog’s methoxy group at position 2 may deactivate the ring less than the pyrazine’s methoxy at position 3 due to nitrogen positioning.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
Structural Differences :
- Core Ring : Pyrazole (five-membered, two adjacent nitrogens) vs. pyrazine (six-membered, two para nitrogens).
- Substituents: Amino and hydroxy groups in the pyrazole derivatives vs. bromo, methoxy, and hydroxymethyl in the target compound.
Functional Implications :
- The target compound’s bromo and methoxy groups may favor hydrophobic interactions in biological systems.
- Synthesis: Pyrazole derivatives use multicomponent reactions with malononitrile or ethyl cyanoacetate, contrasting with the target compound’s likely halogenation pathways .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ()
Structural Differences :
- Core Ring : Pyrazolone (five-membered, one oxygen) vs. pyrazine.
- Substituents : Dual bromo groups and a methylphenyl group vs. bromo, methoxy, and hydroxymethyl.
Crystallographic and Computational Insights
While direct data on (5-Bromo-3-methoxypyrazin-2-yl)methanol are lacking, and highlight tools like SHELX and ORTEP-3 for structural refinement. Pyrazine derivatives often exhibit planar geometries, with substituents influencing packing efficiency. Computational modeling could predict the target compound’s solubility and stability relative to its pyridine analog .
Biological Activity
(5-Bromo-3-methoxypyrazin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties. The following sections present relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for (5-Bromo-3-methoxypyrazin-2-yl)methanol is . The presence of a bromine atom enhances lipophilicity, potentially improving membrane penetration. The methoxy group may contribute to its biological activity by participating in hydrogen bonding interactions with biological targets.
Biological Activity Overview
Research indicates that (5-Bromo-3-methoxypyrazin-2-yl)methanol exhibits several biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Mechanism of Action :
- The mechanism by which (5-Bromo-3-methoxypyrazin-2-yl)methanol exerts its effects may involve interaction with specific enzymes or receptors, influencing cellular pathways related to proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted on various derivatives of pyrazine compounds demonstrated that those containing halogen substitutions exhibited enhanced antimicrobial activity. (5-Bromo-3-methoxypyrazin-2-yl)methanol was included in this study, showing significant inhibition against MRSA strains . -
Anticancer Investigation :
Research focusing on the cytotoxicity of pyrazine derivatives revealed that (5-Bromo-3-methoxypyrazin-2-yl)methanol displayed notable effects on cancer cell viability. In vitro assays indicated a dose-dependent reduction in cell proliferation in HeLa cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
